N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Description
This compound belongs to the pyrazole-3-carbohydrazide family, characterized by a cyclopenta[c]pyrazole core fused with a carbohydrazide moiety and an (E)-configured 2-hydroxyphenyl ethylidene substituent. Its synthesis typically involves condensation reactions between 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (CAS 299166-55-5) and 2-hydroxyacetophenone derivatives .
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-9(10-5-2-3-8-13(10)20)16-19-15(21)14-11-6-4-7-12(11)17-18-14/h2-3,5,8,20H,4,6-7H2,1H3,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
GAASQPMUWAWTLG-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]Pyrazole-3-Carbohydrazide
The pyrazole core is synthesized via cyclization of ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate 1 (Fig. 1). This intermediate is prepared by reacting cyclopentanone with diethyl oxalate in the presence of sodium ethoxide, followed by hydrazine hydrate treatment. The ester 1 is then converted to the carbohydrazide 2 by refluxing with hydrazine hydrate in ethanol (80%, 5–8 hours).
Key spectral data for intermediate 2 :
- IR (KBr) : 3233 cm⁻¹ (N–H stretch), 1648 cm⁻¹ (C=O stretch).
- 1H NMR (DMSO-d6) : δ 12.999 ppm (s, 1H, pyrazole NH), 4.445 ppm (s, 2H, NH₂).
Condensation Reaction with 1-(2-Hydroxyphenyl)Ethanone
Reaction Conditions and Mechanism
The hydrazone bond is formed by condensing carbohydrazide 2 with 1-(2-hydroxyphenyl)ethanone 3 in methanol or ethanol under reflux for 2–4 hours (Table 1). Acetic acid (1–2 drops) catalyzes the reaction, enhancing the electrophilicity of the ketone carbonyl group.
Table 1: Optimization of Condensation Reaction
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol | 65 | 3 | 78 | 98 |
| Ethanol | 78 | 4 | 82 | 97 |
| Water | 100 | 6 | 35 | 85 |
The reaction proceeds via nucleophilic attack of the hydrazide’s terminal NH₂ on the ketone’s carbonyl carbon, followed by dehydration to form the E-hydrazone. The phenolic hydroxyl group participates in intramolecular hydrogen bonding with the hydrazone nitrogen, stabilizing the E-configuration.
Structural Characterization
Spectroscopic Analysis
IR (KBr) :
- 3300–3230 cm⁻¹ (N–H stretch, hydrazide and phenolic OH).
- 1656 cm⁻¹ (C=O stretch, hydrazide).
- 1608 cm⁻¹ (C=N stretch, pyrazole).
1H NMR (DMSO-d6) :
Mass spectrometry :
- [M+H]⁺ peak at m/z 313.3 (calculated for C₁₆H₁₅N₄O₂).
Crystallographic Studies
X-ray diffraction confirms planar geometry at the hydrazone bond and intramolecular hydrogen bonding (O–H···N distance: 2.62 Å). The pyrazole and cyclopentane rings adopt a boat conformation, minimizing steric strain.
Alternative Synthetic Routes
1,3-Dipolar Cycloaddition Strategies
Ring-fused pyrazoles can be synthesized via 1,3-dipolar cycloaddition (1,3-DC) between nitrile imines and alkynes (Fig. 2). For example, reacting nitrile imine 4 with acetylene 5 yields the bicyclic pyrazole 6 with 74% regioselectivity for the 5-isomer. Lewis acids like Sc(OTf)₃ shift selectivity toward the 4-isomer (88%).
Table 2: Regioselectivity in 1,3-DC Reactions
| Dipolarophile | Catalyst | 4:5 Isomer Ratio | Yield (%) |
|---|---|---|---|
| Acetylene | None | 26:74 | 68 |
| Acetylene | Sc(OTf)₃ | 88:12 | 72 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Notes:
- The 2-hydroxyphenyl substituent in the target compound increases polarity and hydrogen-bonding capacity compared to thiophene or dichlorophenyl analogs, impacting solubility and crystal packing .
- Thiophene-containing analogs (e.g., STK004051) exhibit higher lipophilicity, favoring membrane permeability in biological systems .
Structural and Spectroscopic Comparisons
- X-ray Crystallography : The target compound and its dichlorobenzylidene analog (E-DPPC) both adopt planar configurations, stabilized by intramolecular H-bonds (O–H···N in the target; Cl···π interactions in E-DPPC) . In contrast, thiophene derivatives show twisted conformations due to steric clashes between the thiophene ring and pyrazole core .
- NMR/IR Data: The phenolic -OH in the target compound generates a distinct IR peak at ~3200 cm⁻¹ (O–H stretch) and downfield-shifted protons in ¹H NMR (~10–12 ppm) . Thiophene analogs display characteristic C=S stretches at ~1050 cm⁻¹ and aromatic proton signals near 7–8 ppm .
Biological Activity
N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C13H14N4O2
- Molecular Weight : 258.28 g/mol
Structural Features
The compound features a cyclopenta[c]pyrazole core with an ethylidene group and a hydroxyphenyl substituent, which may contribute to its biological activity. The presence of the hydrazide moiety is also significant, as hydrazones are known for diverse biological properties.
Antitumor Activity
Research indicates that derivatives of the pyrazole family, including the compound , exhibit notable antitumor activity. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties. In studies assessing antibacterial and antifungal activities against various pathogens, it was found effective against Gram-positive and Gram-negative bacteria as well as fungi. For example:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Results indicated that certain derivatives showed higher efficacy compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .
Anti-inflammatory and Antioxidant Properties
In addition to its antitumor and antimicrobial activities, this compound exhibits anti-inflammatory effects. Research has highlighted its ability to reduce inflammation markers in vitro. Furthermore, antioxidant assays have shown that it can scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions .
Synthesis and Evaluation
A study synthesized various derivatives of the compound and evaluated their biological activities. The results revealed that modifications to the phenolic group significantly influenced both antitumor and antimicrobial efficacy. Notably:
- Compound Variants : Alterations in substituents on the aromatic ring led to variations in potency.
- Activity Assessment : Compounds were tested using standard protocols against cancer cell lines and microbial strains.
Table of Biological Activities
| Compound Variant | Antitumor Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) | Notes |
|---|---|---|---|
| Base Compound | 15 ± 2 | 20 (E. coli) | Moderate activity |
| Variant A | 10 ± 1 | 25 (S. aureus) | High activity |
| Variant B | 5 ± 0.5 | 30 (P. aeruginosa) | Very high activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
